5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Description

Compound Overview and Significance

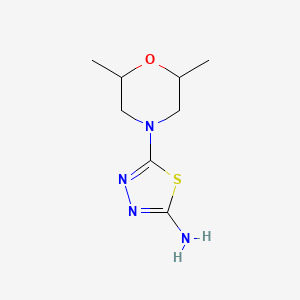

5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine (CAS: 923682-98-8) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,6-dimethylmorpholine moiety. Its molecular formula is C₈H₁₄N₄OS , with a molecular weight of 214.29 g/mol . The compound’s structure combines the electron-deficient 1,3,4-thiadiazole ring, known for metabolic stability and pharmacological versatility, with a morpholine group that enhances solubility and bioavailability (Figure 1) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₄OS | PubChem |

| Molecular Weight | 214.29 g/mol | ChemSpider |

| Melting Point | Not reported | EvitaChem |

| Stability | Standard conditions | EvitaChem |

This compound is significant in medicinal chemistry due to its potential as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Its hybrid structure leverages the bioisosteric properties of thiadiazoles and the pharmacokinetic advantages of morpholine derivatives .

Historical Context of Thiadiazole Research

Thiadiazoles emerged as pharmacologically relevant heterocycles in the mid-20th century, with early applications in sulfonamide antibiotics. The 1,3,4-thiadiazole isomer gained prominence due to its aromatic stability and synthetic adaptability . Notable milestones include:

- 1950s : Discovery of acetazolamide, a carbonic anhydrase inhibitor, as the first FDA-approved thiadiazole drug .

- 1980s–2000s : Expansion into anticancer (e.g., megazole) and herbicidal agents (e.g., tebtheuron) .

- 2010s–Present : Focus on functionalized derivatives, including morpholine-substituted variants, to optimize target selectivity and ADME properties .

The integration of morpholine into thiadiazole frameworks, as seen in 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, represents a modern strategy to enhance drug-like characteristics. Morpholine’s oxygen atom improves water solubility, while its dimethyl groups reduce metabolic degradation .

Research Objectives and Scope

Recent studies on this compound aim to:

- Elucidate Synthetic Pathways : Optimize routes for high-yield production (e.g., cyclocondensation of thiosemicarbazides with morpholine derivatives) .

- Evaluate Biological Activity : Screen for antimicrobial, anticancer, and enzyme-inhibitory effects .

- Explore Structure-Activity Relationships (SAR) : Correlate substituent effects with pharmacological potency .

Table 2: Synthetic Methods for Thiadiazole Derivatives

The scope of current research extends to computational modeling (e.g., molecular docking with CDK1 and DHFR targets) and spectroscopic characterization (NMR, IR) to validate structural hypotheses .

Properties

IUPAC Name |

5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJERZHOGPHFBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,6-dimethylmorpholine with thiadiazole derivatives under specific conditions. One common method involves the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine react with a thiadiazole precursor . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have reported the biological activities of 1,3,4-thiadiazole derivatives, including:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, in a study evaluating antimicrobial efficiency against Escherichia coli, Staphylococcus aureus, and Candida albicans, derivatives including 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine exhibited potent activity .

- Anticancer Properties : The compound's structural characteristics may contribute to its potential as an anticancer agent. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated various thiadiazole derivatives for their antimicrobial effectiveness against multiple bacterial strains. The results indicated that compounds similar to 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro tests were conducted to assess the cytotoxic effects of the compound on cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

| Compound Name | Substituent at Position 5 | Key Functional Features |

|---|---|---|

| 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine | 2,6-Dimethylmorpholine | Oxygen-containing ring, methyl groups |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 4-Methylphenyl | Hydrophobic aromatic group |

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | 4-Pyridyl | Hydrogen-bonding pyridine ring |

| Ibuprofen-thiadiazole hybrid | 1-(4-Isobutylphenyl)ethyl | NSAID pharmacophore integration |

Key Observations :

- Morpholine Derivative : The 2,6-dimethylmorpholine group enhances solubility compared to purely aromatic substituents (e.g., 4-methylphenyl) while retaining moderate lipophilicity due to methyl groups .

- Ibuprofen Hybrid: Integration of a non-steroidal anti-inflammatory drug (NSAID) moiety expands pharmacological applications, demonstrating the versatility of thiadiazole scaffolds .

Antimicrobial and Insecticidal Properties

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities, attributed to the hydrophobic 4-methylphenyl group enhancing membrane penetration .

- 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : Shows broad-spectrum biological activity, with crystal structure studies revealing intermolecular N–H···N hydrogen bonds that stabilize supramolecular assemblies .

- Morpholine Derivative: Limited published data on bioactivity due to discontinued status, but morpholine’s electron-rich oxygen may interact with microbial targets .

Pharmacological Potential

Crystallographic Studies

Market and Commercial Viability

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Actively marketed, with manufacturing technologies and feasibility studies detailed in industry reports .

- Morpholine Derivative : Discontinued commercially, suggesting challenges in scalability or regulatory approval .

Biological Activity

5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound notable for its unique structural features, combining a morpholine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine is with a molecular weight of 174.29 g/mol. Its synthesis typically involves the Mannich reaction, where 2,6-dimethylmorpholine reacts with thiadiazole derivatives under specific conditions.

The biological activity of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine is attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory and cancer pathways. For instance, it has been shown to interact with dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .

Anticancer Activity

Recent studies have demonstrated the potential of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine as an anticancer agent. In vitro assays revealed that derivatives of thiadiazoles exhibit promising activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine | HepG-2 (liver cancer) | TBD |

| 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amines | A-549 (lung cancer) | TBD |

While specific IC50 values for this compound are not yet established in the literature reviewed, related compounds have shown IC50 values ranging from 4.37 μM to 8.03 μM against HepG-2 and A-549 cell lines respectively .

Antiviral and Anti-inflammatory Properties

The compound's structural characteristics suggest potential antiviral activity. Its ability to inhibit certain viral enzymes could be explored further in the context of diseases like influenza or HIV. Additionally, preliminary studies indicate anti-inflammatory effects through the modulation of cytokine production and inhibition of cyclooxygenase enzymes .

Study 1: Anticancer Efficacy

In a study conducted on various thiadiazole derivatives including 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amines:

- Objective : To evaluate the anticancer properties against HepG-2 and A-549 cell lines.

- Methodology : In vitro assays were performed to assess cell viability.

- Findings : The results indicated significant cytotoxicity against both cell lines compared to standard chemotherapy agents like cisplatin.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of similar compounds:

Q & A

Basic: What are the optimized synthetic routes for 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate or thiosemicarbazide under acidic conditions. For example:

- Step 1: React 2,6-dimethylmorpholine-4-carboxylic acid with thiosemicarbazide in ethanol or acetone under reflux (363 K for 6 hours) to form the thiadiazole core .

- Step 2: Purify via slow evaporation of acetone to obtain crystals suitable for structural analysis .

Key factors affecting yield: - Solvent polarity: Aprotic polar solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives .

- Acid catalyst: Concentrated sulfuric acid or iodine in KI accelerates cyclocondensation but may require post-reaction neutralization .

- Temperature: Prolonged heating (>6 hours) at 363 K improves crystallinity but risks decomposition .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- 1H/13C NMR: Identify amine protons (δ 5.2–6.0 ppm) and thiadiazole carbons (δ 160–170 ppm). Aromatic protons from the morpholine ring appear as multiplets (δ 6.8–7.5 ppm) .

- IR spectroscopy: Confirm N–H stretching (3200–3400 cm⁻¹) and C–S bonds (670–710 cm⁻¹) .

- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 257.0821 for C₈H₁₃N₄OS) .

- X-ray crystallography: Resolve dihedral angles between thiadiazole and morpholine rings (e.g., 18.2°–30.3°), critical for understanding conformational flexibility .

Advanced: How do molecular conformation and intermolecular interactions influence biological activity?

Answer:

- Conformational analysis: X-ray studies reveal that non-planar dihedral angles (e.g., 30.3°) between the thiadiazole and morpholine rings reduce steric hindrance, enhancing binding to hydrophobic enzyme pockets .

- Hydrogen bonding: N–H···N interactions (2.8–3.0 Å) stabilize supramolecular layers, which may correlate with improved membrane permeability in biological assays .

- π-π stacking: Absence of aromatic stacking in the crystal structure suggests activity is driven by hydrogen bonding rather than planar interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Control variables: Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤0.1%) to minimize artifacts .

- Structural validation: Confirm compound purity via HPLC (>95%) and crystallography to rule out polymorphic effects .

- Computational validation: Use DFT calculations (e.g., Gaussian 16) to model electron distribution and predict reactivity, cross-referencing with experimental IC₅₀ values .

Advanced: What computational strategies optimize the design of derivatives with enhanced bioactivity?

Answer:

- Reaction path search: Employ quantum chemical calculations (e.g., AFIR method) to identify low-energy pathways for morpholine-thiadiazole coupling .

- Molecular docking: Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase inhibitors), prioritizing substituents with favorable binding energies (ΔG < −8 kcal/mol) .

- SAR analysis: Correlate substituent electronegativity (Hammett σ values) with antibacterial activity; electron-withdrawing groups (e.g., -NO₂) typically enhance potency .

Basic: What are the key challenges in purifying 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine?

Answer:

- Impurity removal: Byproducts like unreacted thiosemicarbazide require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Crystallization: Slow evaporation of acetone yields high-purity crystals, but rapid cooling induces amorphous aggregates .

- Solubility: Low solubility in water necessitates polar aprotic solvents (e.g., DMSO) for recrystallization .

Advanced: How can intermolecular interactions be systematically analyzed using crystallographic data?

Answer:

- Hydrogen bond metrics: Calculate donor-acceptor distances (e.g., N–H···N = 2.86 Å) and angles (>150°) using Mercury software .

- Hirshfeld surface analysis: Quantify interaction contributions (e.g., H···N contacts = 25% of surface area) to prioritize dominant forces .

- Thermal ellipsoids: Assess displacement parameters to identify flexible regions (e.g., methyl groups in morpholine) that may affect packing efficiency .

Advanced: What strategies improve the substituent effect on biological activity?

Answer:

- Bioisosteric replacement: Substitute morpholine with piperazine to modulate logP while retaining hydrogen-bonding capacity .

- Halogenation: Introduce -Cl or -F at the thiadiazole 5-position to enhance membrane penetration (e.g., 5-Cl derivative shows 2x higher MIC against S. aureus) .

- Steric tuning: Bulkier 2,6-dimethyl groups on morpholine reduce metabolic degradation in hepatic microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.